Cloxyfonac
Overview
Description
Cloxyfonac, also known as [4-chloro-2-(hydroxymethyl)phenoxy]acetic acid, is a synthetic herbicide and plant growth regulator. It is typically formulated as a sodium salt and is highly soluble in water. This compound is used to control the growth of various plants and is known for its moderate toxicity to fish and aquatic invertebrates .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cloxyfonac is synthesized through a series of chemical reactions involving chlorination and hydroxylationThe final step involves the esterification of the hydroxymethyl group with acetic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes steps such as chlorination, hydroxylation, and esterification, followed by purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Cloxyfonac undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium hydroxide are commonly used.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted phenoxyacetic acids.
Scientific Research Applications
Cloxyfonac has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on plant growth and development.
Medicine: Investigated for its potential neurotoxic effects and its role as a plant growth regulator.
Industry: Used in the agricultural industry to control plant growth and improve crop yields
Mechanism of Action
Cloxyfonac exerts its effects by interfering with the plant’s hormonal balance, specifically targeting the auxin pathways. It mimics the action of natural plant hormones, leading to uncontrolled growth and eventual death of the plant. The molecular targets include auxin receptors and related signaling pathways .
Comparison with Similar Compounds
Cloxyfonac is similar to other phenoxyacetic acid derivatives such as:
MCPA (2-methyl-4-chlorophenoxyacetic acid): Used as a herbicide.
2,4-D (2,4-dichlorophenoxyacetic acid): Another widely used herbicide.
Dicamba (3,6-dichloro-2-methoxybenzoic acid): Known for its use in controlling broadleaf weeds.
This compound is unique due to its specific chemical structure, which allows it to be highly effective as a plant growth regulator and herbicide. Its moderate toxicity and specific mode of action make it a valuable tool in agricultural practices .
Properties
IUPAC Name |
2-[4-chloro-2-(hydroxymethyl)phenoxy]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO4/c10-7-1-2-8(6(3-7)4-11)14-5-9(12)13/h1-3,11H,4-5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJRUTGDCLVIVRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CO)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00213294 | |
Record name | Cloxyfonac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00213294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6386-63-6 | |
Record name | Cloxyfonac | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6386-63-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cloxyfonac [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006386636 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cloxyfonac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00213294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [4-chloro-2-(hydroxymethyl)phenoxy]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.352 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CLOXYFONAC | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7GUT47A0M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary effect of Cloxyfonac on eggplant production?
A: this compound is a plant growth regulator that effectively promotes fruit setting and development in eggplant, especially under unfavorable winter conditions like low light intensity and low temperature [, ].
Q2: How does this compound compare to other plant growth regulators in terms of eggplant yield?
A: Research indicates that this compound, when applied at a concentration of 490 mg⋅L⁻¹, resulted in a higher marketable yield of eggplant compared to other plant growth regulators like 4-CPA and CPPU []. While both this compound and 4-CPA showed similar effects on fruit set and development, this compound proved superior in enhancing yield.
Q3: What is the recommended application method for this compound in eggplant cultivation?
A: Studies suggest that spraying this compound at a concentration of 490 mg⋅L⁻¹ every five days is an effective and labor-saving approach for enhancing eggplant yield []. This spray interval was found to be as effective as daily spraying while requiring less labor.
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